molecular formula C7H15NO2 B555750 2-Methylleucine CAS No. 105743-53-1

2-Methylleucine

Cat. No.: B555750
CAS No.: 105743-53-1
M. Wt: 145.20 g/mol
InChI Key: ARSWQPLPYROOBG-ZETCQYMHSA-N
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Description

alpha-Methylleucine: is an organic compound belonging to the class of d-alpha-amino acids. These are alpha amino acids which have the D-configuration of the alpha-carbon atom. The chemical formula for alpha-Methylleucine is C7H15NO2, and it is known for its role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methylleucine can be achieved through several methods. One common approach involves the use of palladium-catalyzed methylation and microfluidic hydrogenation. This method has been utilized to produce radiolabeled versions of the compound for use in positron emission tomography (PET) imaging .

Industrial Production Methods: Industrial production of alpha-Methylleucine typically involves large-scale chemical synthesis using similar catalytic processes. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: alpha-Methylleucine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various derivatives of alpha-Methylleucine, such as oxo derivatives, reduced amino acids, and substituted amino acids .

Scientific Research Applications

alpha-Methylleucine has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: alpha-Methylleucine is unique due to its specific configuration and the presence of a methyl group on the alpha carbon. This structural difference imparts distinct biochemical properties and reactivity compared to other branched-chain amino acids .

Properties

IUPAC Name

(2S)-2-amino-2,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSWQPLPYROOBG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@](C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105743-53-1
Record name alpha-Methylleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105743531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Methylleucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04063
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name .ALPHA.-METHYLLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83ASW57LTZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-methylleucine interact with Escherichia coli branched-chain amino acid aminotransferase (eBCAT)?

A1: this compound acts as an external aldimine, mimicking the substrate in a later stage of the enzymatic reaction. X-ray crystallography studies revealed that this compound binds to the active site of eBCAT with specific interactions []:

    Q2: What is the significance of studying this compound binding to eBCAT?

    A2: Understanding how this compound interacts with eBCAT provides valuable insights into the enzyme's substrate recognition and catalytic mechanism [].

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